2H,3H,4H-pyrazino[2,3-b][1,4]oxazine
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Overview
Description
2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is an organic compound with the molecular formula C6H7N3O. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dihydroxymethylamine with formaldehyde at lower temperatures to form an intermediate, which then undergoes cyclization at elevated temperatures to form the oxazine ring . Another method involves the use of activated manganese dioxide as an oxidant in toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrazino[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene under reflux.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction may yield dihydro-derivatives.
Scientific Research Applications
2H,3H,4H-pyrazino[2,3-b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine
- 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones
- Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazine
Uniqueness
2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1781121-38-7 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C6H7N3O/c1-2-9-6-5(7-1)8-3-4-10-6/h1-2H,3-4H2,(H,7,8) |
InChI Key |
NDTSIDOTKVWMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=CN=C2N1 |
Purity |
95 |
Origin of Product |
United States |
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